molecular formula C11H12FeN2O B1143474 CID 91659119 CAS No. 12153-28-5

CID 91659119

Cat. No.: B1143474
CAS No.: 12153-28-5
M. Wt: 244.07 g/mol
InChI Key: LBAGSLUCDOXPDA-UHFFFAOYSA-M
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Description

CID 91659119, also known as ferrocenecarbohydrazide, is an organometallic compound with the molecular formula C11H12FeN2O. It is a derivative of ferrocene, which consists of an iron atom sandwiched between two cyclopentadienyl rings.

Mechanism of Action

Target of Action

(Hydrazinocarbonyl)ferrocene, like other ferrocene-based compounds, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), triggering ferroptosis . Ferrocene, a component of (Hydrazinocarbonyl)ferrocene, plays a dual role in this process. It acts as a bioisostere motif, maintaining the inhibition capacity of certain molecules with GPX4, and also as a ROS producer to enhance the vulnerability to ferroptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by (Hydrazinocarbonyl)ferrocene is the ferroptosis pathway . Ferroptosis is a form of programmed cell death caused by increased cellular ROS and LPO . The compound’s action on GPX4 leads to an increase in ROS and LPO, thereby inducing ferroptosis . This pathway plays a crucial role in various diseases, including cancer, neurodegeneration, and ischemic disease .

Pharmacokinetics

They are soluble in organic solvents, and their lipophilicity facilitates penetration through cellular and nuclear membranes . These properties likely contribute to the bioavailability of (Hydrazinocarbonyl)ferrocene.

Result of Action

The primary result of (Hydrazinocarbonyl)ferrocene’s action is the induction of ferroptosis in cells . By inhibiting GPX4 and increasing ROS, the compound triggers lipid peroxidation and subsequent cell death . This effect is particularly potent in cancer cells, where the compound’s action can suppress tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Hydrazinocarbonyl)ferrocene. For instance, the compound’s stability in aqueous aerobic media and favorable electrochemical properties enhance its effectiveness . It’s important to note that the compound is air-sensitive and should be stored under inert gas

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (hydrazinocarbonyl)ferrocene typically involves the reaction of ferrocene carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ferrocene carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{CID 91659119} ]

Industrial Production Methods: While specific industrial production methods for (hydrazinocarbonyl)ferrocene are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CID 91659119 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: Reduction reactions can convert the compound back to its ferrocene precursor.

    Substitution: The hydrazinocarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) derivatives, while substitution reactions can produce a variety of functionalized ferrocene compounds .

Scientific Research Applications

CID 91659119 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ferrocenyl hydrazones: These compounds share a similar hydrazine linkage but differ in their substituents.

    Ferrocenyl chalcones: These compounds have a chalcone moiety attached to the ferrocene core.

    Ferrocenyl derivatives: Various derivatives with different functional groups attached to the ferrocene core.

Uniqueness: CID 91659119 is unique due to its specific hydrazinocarbonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

12153-28-5

Molecular Formula

C11H12FeN2O

Molecular Weight

244.07 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydrazinyl)methanolate;iron(2+)

InChI

InChI=1S/C6H8N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8-9H,7H2;1-5H;/q;-1;+2/p-1

InChI Key

LBAGSLUCDOXPDA-UHFFFAOYSA-M

SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe]

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C(NN)[O-])C=C1.[Fe+2]

Origin of Product

United States

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